

# Topanol CA material safety data sheet (MSDS) information

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## **Topanol CA: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Topanol CA**, chemically known as 1,1,3-Tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane, is a high molecular weight, hindered phenolic antioxidant.[1][2][3] It is widely utilized as a stabilizer in various polymers, resins, and light-colored rubber products to protect them from thermal and oxidative degradation.[4][5][6][7] This technical guide provides an in-depth overview of the material safety data, key experimental protocols for its assessment, and a visualization of its functional mechanism and safety handling procedures.

## **Material Identification and Properties**

This section details the chemical identity and physical and chemical properties of **Topanol CA**.



Identifier	Value
Chemical Name	1,1,3-Tris(2-methyl-4-hydroxy-5-t- butylphenyl)butane
CAS Number	1843-03-4[8]
EC Number	217-420-7[8]
Molecular Formula	C37H52O3[5][9]
Molecular Weight	544.81 g/mol [5]
Physical and Chemical Properties	Value
Appearance	White to off-white powder
Melting Point	201 °C[9]
Boiling Point	578.54°C (estimate)[9]
Density	0.5 g/cm <sup>3</sup> [9]
Vapor Pressure	1.91E-15 mmHg at 25°C[9]
Flash Point	225 °F[9]
Solubility	DMSO: 5.45 mg/mL (10 mM)[5]

## **Toxicological Data**

The following table summarizes the acute toxicity and sensitization potential of **Topanol CA** based on standardized testing.



Toxicological Endpoint	Test Species	Result
Acute Oral LD50	Rat	> 5000 mg/kg[8]
Acute Dermal LD50	Rabbit	> 7940 mg/kg[8]
Acute Inhalation LC50 (4h)	Rat	12.5 mg/L[8]
Skin Irritation	Slightly irritating[8]	
Eye Irritation	Non-irritating[8]	_
Skin Sensitization	Mouse	Positive (Local Lymph Node Assay - OECD 429)[8]
Mutagenicity (Ames test)	Negative[8]	

## **Hazard and Safety Information**

**Topanol CA** is associated with specific hazards that require appropriate handling and safety precautions.

Hazard Category	GHS Classification	Precautionary Statements
Health Hazards	H315 - Causes skin irritationH317 - May cause an allergic skin reactionH361d - Suspected of damaging the unborn childH373 - May cause damage to organs through prolonged or repeated exposure[8]	P201 - Obtain special instructions before useP280 - Wear protective gloves/protective clothing/eye protection/face protection[8]
Physical Hazards	May form combustible dust concentrations in air[8]	Handle in a manner that prevents dust generation and accumulation. Use non-sparking tools.[8]

## **Dust Explosion Characteristics**



**Topanol CA** presents a significant dust explosion hazard. The following data was obtained from dust explosion characteristic testing.

Parameter	Value
Minimum Ignition Energy	< 3 mJ[8]
Minimum Ignition Temperature of Dust Cloud	360 - 380 °C[8]
Maximum Explosion Pressure	9.2 bar[8]
Maximum Rate of Pressure Rise	1172 bar/s[8]
Kst Value	318 bar.m/s[8]

### **Experimental Protocols**

Detailed methodologies for the key toxicological and safety experiments cited in the safety data sheet are outlined below.

# Skin Sensitization: Local Lymph Node Assay (OECD 429)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[10]

Principle: The core principle of the LLNA is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is proportional to the dose and potency of the sensitizer.[11][12][13]

#### Methodology:

- Animal Model: Typically, CBA/Ca or CBA/J strain mice are used. A minimum of four animals are used per dose group.[11][13]
- Dose and Vehicle Selection: At least three concentrations of the test substance, a vehicle control group, and a positive control group are required. Doses are selected from a standardized concentration series.[13]



- Treatment: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.
- Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Analysis: A cell suspension is prepared from the lymph nodes, and the incorporation of 3H-methyl thymidine is measured using β-scintillation counting. The results are expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of ≥3 indicates that the substance is a skin sensitizer.[11]

## Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4]

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize that amino acid, allowing them to grow on a minimal medium.[14][15]

#### Methodology:

- Bacterial Strains: A minimum of five strains are typically used, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[14]
- Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is an extract of rat liver enzymes that simulates mammalian metabolism.[14][15]
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix. This can be done using the plate incorporation or pre-incubation method.



- Incubation: The plates are incubated for 48-72 hours.
- Analysis: The number of revertant colonies on each plate is counted. A substance is
  considered mutagenic if it produces a dose-dependent increase in the number of revertant
  colonies or a reproducible increase at one or more concentrations.[14]

### **Dust Explosibility Testing (Based on ASTM E1226)**

This test determines the potential for a dust cloud to explode.

Principle: A dust cloud of the test material is dispersed within a contained chamber and exposed to an ignition source. The resulting pressure and rate of pressure rise are measured to characterize the explosibility.[1][5][8][16]

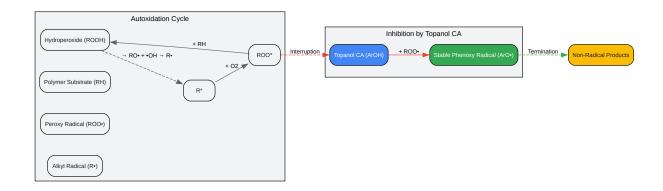
#### Methodology:

- Apparatus: A spherical 20-liter chamber is a common apparatus for this test. It is equipped
  with a dust dispersion system, an ignition source (e.g., a 10-kJ chemical igniter), and
  pressure sensors.[9]
- Sample Preparation: The test material is prepared to a specific particle size distribution.
- Dispersion: A known concentration of the dust is dispersed into the chamber using a blast of compressed air.
- Ignition: After a short delay to allow for dust dispersion, the ignition source is activated.
- Data Collection: The pressure inside the chamber is recorded over time. The maximum explosion pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max) are determined.[9]
- Kst Calculation: The Kst value, which is a normalized rate of pressure rise, is calculated
  using the following formula: Kst = (dP/dt)max \* V^(1/3), where V is the volume of the
  chamber.

# Visualizations Antioxidant Mechanism of Topanol CA



**Topanol CA** functions as a primary antioxidant by interrupting the free-radical autoxidation cycle. As a hindered phenol, it can donate a hydrogen atom from its hydroxyl group to a peroxy radical, thereby neutralizing it and preventing further propagation of the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the bulky t-butyl groups, making it less reactive.



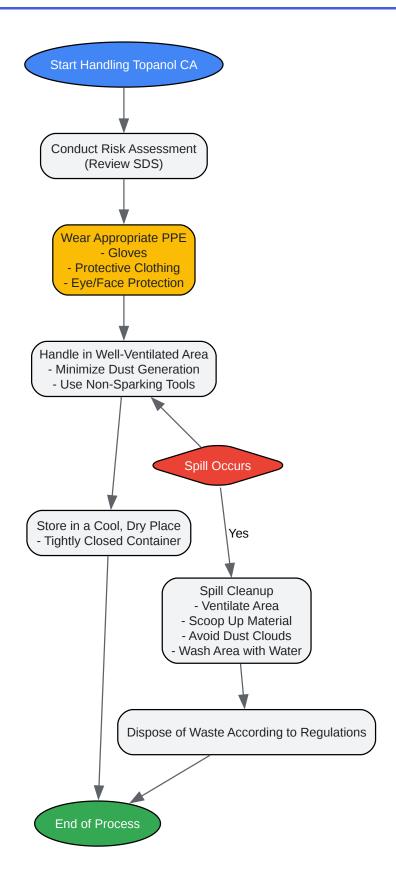
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Caption: Antioxidant mechanism of **Topanol CA** interrupting the autoxidation cycle.

## Safe Handling Workflow for Topanol CA

Based on the safety data sheet, a logical workflow for handling **Topanol CA** should be followed to minimize risks.





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Caption: Safe handling workflow for **Topanol CA**.



This guide provides a comprehensive overview of **Topanol CA**, focusing on its material safety, experimental evaluation, and safe handling. For more detailed information, always refer to the latest Safety Data Sheet from the supplier.

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